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molecular formula C10H9N3O B8105052 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone

1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone

Cat. No. B8105052
M. Wt: 187.20 g/mol
InChI Key: PTAVLXRFVPFISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743924B2

Procedure details

1,2,3-Triazole (1689 mg, 24.45 mmol), sodium iodide (2443 mg, 16.3 mmol) and sodium hydroxide (978 mg, 24.45 mmol) were added to t-amyl alcohol (6.5 ml), and the mixture was refluxed under stirring for 1 hour. 2-Chloro-1-phenylethanone (2520 mg, 16.3 mmol) was dissolved in t-amyl alcohol (13 ml) and added dropwise over 1 hour. The mixture was refluxed under stirring for 1 hour. The mixture was cooled to room temperature, toluene (50 ml) was added. The mixture was washed with water (50 ml×2), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/2→1/4) to give 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone (1.38 g) as brown crystals (yield 45%). 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethanone (550 mg) was obtained as yellow crystals (yield 18%). 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone
Quantity
1689 mg
Type
reactant
Reaction Step One
Quantity
2443 mg
Type
reactant
Reaction Step One
Quantity
978 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
2520 mg
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[N:2]1.[I-].[Na+].[OH-].[Na+].Cl[CH2:11][C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13]>C(O)(CC)(C)C.C1(C)C=CC=CC=1>[C:14]1([C:12](=[O:13])[CH2:11][N:1]2[CH:5]=[CH:4][N:3]=[N:2]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1689 mg
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
2443 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
978 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(C)(C)(CC)O
Step Two
Name
Quantity
2520 mg
Type
reactant
Smiles
ClCC(=O)C1=CC=CC=C1
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)(C)(CC)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
ADDITION
Type
ADDITION
Details
added dropwise over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
STIRRING
Type
STIRRING
Details
under stirring for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The mixture was washed with water (50 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/2→1/4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CN1N=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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